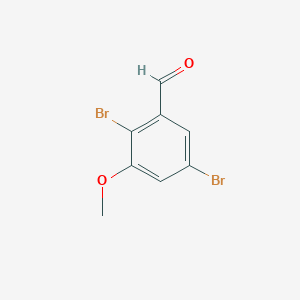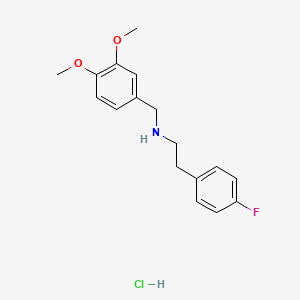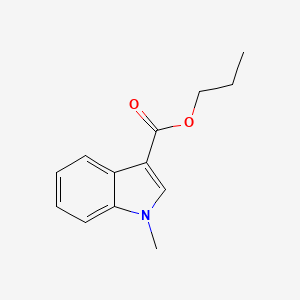
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Übersicht
Beschreibung
“(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride” is also known as “(1S,2R)-(+)-Ephedrine hydrochloride”. It is a significant component in asymmetric synthesis and is commonly used as a key component in the preparation of heterocyclic compounds . It is also used as reagents, catalytic substances, or ligands for the synthesis of aryl/heteroaryl derivatives and organometallic complexes .
Synthesis Analysis
Chemoenzymatic strategies, which combine enzymatic and synthetic transformations, have increasingly made an impact in the synthesis of bioactive natural products, pharmaceutical components, and other valuable molecules . For instance, asymmetric synthesis of (1R,2S)- and (1S,2R)-1-amino-cis-3-azabicyclo [4.4.0]decan-2,4-diones has been achieved .
Molecular Structure Analysis
The molecular structure of “(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride” is represented by the linear formula: C6H5CH [CH (NHCH3)CH3]OH · HCl . Its molecular weight is 201.69 .
Chemical Reactions Analysis
The chemical reactions involving “(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride” are not explicitly mentioned in the search results. However, chemoenzymatic approaches have been used in structure–activity relationship (SAR) studies of bioactive natural products by using enzymatic reactions in either the early-stage construction of key building blocks or the late-stage modification of key intermediates .
Physical And Chemical Properties Analysis
“(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride” has a molecular weight of 201.69 . It forms crystals and has an optical activity of [α]23/D +34.3°, c = 5 in H2O . Its melting point is 218-220 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Membrane Stabilizing Properties
Hydrochlorides of aminopropanol compounds, including (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, have been studied for their biological activities. One significant finding is their ability to stabilize cell membranes. Although these compounds do not exhibit significant antioxidant or antiradical activity, they demonstrate a pronounced anti-hemolytic effect on erythrocyte oxidative stress models. It's suggested that these hydrochlorides interact with certain structural components of cell membranes, contributing to their membrane-stabilizing effect (Malakyan et al., 2010).
Uterine Relaxant Activity
In another area of research, substituted p-hydroxyphenylethanolamines, structurally related to (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, have been synthesized and evaluated for their uterine relaxant activity. These compounds have shown potent in vitro activity and significantly delayed the onset of labor in pregnant rats. They also exhibited higher cyclic adenosine monophosphate (cAMP) releasing potential compared to isoxsuprine hydrochloride, pointing towards their potential application in obstetrics (Viswanathan & Chaudhari, 2006).
Antitumor Activity
A series of tertiary aminoalkanol hydrochlorides, including (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride derivatives, have been synthesized and tested for their biological properties. Notably, they have been evaluated for antitumor activity. The structural confirmation and potential biological activity of these compounds suggest promising avenues for cancer treatment research (Isakhanyan et al., 2016).
Wirkmechanismus
Target of Action
The primary target of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is the Beta-2 adrenergic receptor . This receptor is located at sympathetic neuroeffector junctions of many organs, including the uterus .
Mode of Action
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as Ritodrine, is a beta-2 adrenergic agonist . It binds to beta-2 adrenergic receptors on the outer membrane of myometrial cells, activating adenyl cyclase to increase the level of cAMP . This increase in cAMP leads to a decrease in intracellular calcium, resulting in a decrease of uterine contractions .
Biochemical Pathways
The activation of the Beta-2 adrenergic receptor by (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride leads to a cascade of events in the adrenergic signaling pathway . The decrease in intracellular calcium concentration leads to the relaxation of uterine smooth muscle, thereby decreasing premature uterine contractions .
Pharmacokinetics
It is known that the peak plasma concentration of the compound is attained at around 35 hours after oral administration . The compound is rapidly excreted in urine, with approximately 93% of the dose being excreted .
Result of Action
The primary result of the action of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is the decrease in premature uterine contractions . This is achieved through the compound’s interaction with the Beta-2 adrenergic receptor and the subsequent decrease in intracellular calcium .
Action Environment
The action, efficacy, and stability of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect the compound’s absorption, distribution, metabolism, and excretion . .
Safety and Hazards
“(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride” has been classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . This indicates that it may be harmful if swallowed .
Zukünftige Richtungen
The future directions for “(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride” are not explicitly mentioned in the search results. However, chemoenzymatic strategies are becoming increasingly popular in the synthesis of complex molecules, and this could potentially influence future research and applications of this compound .
Eigenschaften
IUPAC Name |
(1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJYFJDMKDXOT-PRCZDLBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride | |
CAS RN |
88784-89-8 | |
| Record name | beta-Amino-alpha-methylphenethyl alcohol hydrochloride, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL HYDROCHLORIDE, ERYTHRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PO8S78PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















